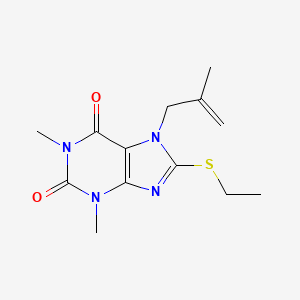
8-(ethylthio)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(ethylthio)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione, commonly known as Methylthioadenosine (MTA), is a naturally occurring molecule that is present in all living organisms. MTA is synthesized from S-adenosylmethionine (SAM) during the biosynthesis of polyamines, which are essential for cell growth and proliferation. MTA has been shown to have a variety of biological functions, including regulating gene expression, modulating immune responses, and acting as a signaling molecule. In
Aplicaciones Científicas De Investigación
Amplification of Phleomycin Activity
Research has explored synthetic approaches to purine derivatives to amplify phleomycin activity against E. coli. Analogues synthesized included derivatives with modifications to the C- or N-methyl group, among others. These studies contribute to the understanding of purine's role in enhancing antibiotic effectiveness (Badger, Brown, & Lister, 1974).
Molecular Interaction Studies
Investigations into the topology of interaction patterns in pharmaceutically relevant polymorphs of methylxanthines, including caffeine and its metabolites, have provided insights into their therapeutic potential. This research offers a foundation for understanding how modifications to purine structures affect their biological activity profiles and interaction capabilities (Latosinska et al., 2014).
Reaction Investigations
The reaction of aminotheophyllines with glycerol epichlorohydrin has been studied, leading to the formation of various compounds. This research contributes to the knowledge of purine derivative reactions and potential applications in synthesizing new compounds (Kremzer et al., 1981).
Intermolecular Interaction Analysis
Quantitative investigation into the intermolecular interactions present in xanthine derivatives shed light on their potential for new material design. This research underscores the significance of understanding the molecular interactions and energy contributions in the crystal packing of purine derivatives (Shukla et al., 2020).
Coordination Sphere Studies
The interaction of purine derivatives with divalent metal cations in aqueous media has been examined, revealing insights into the second coordination sphere. This work aids in the comprehension of how purine derivatives interact with metals, contributing to potential applications in coordination chemistry (Maldonado et al., 2009).
Propiedades
IUPAC Name |
8-ethylsulfanyl-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S/c1-6-20-12-14-10-9(17(12)7-8(2)3)11(18)16(5)13(19)15(10)4/h2,6-7H2,1,3-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMFYGMLLXNIJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(N1CC(=C)C)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4,6-dimethylpyrimidin-2-yl)methyl]but-2-ynamide](/img/structure/B2916586.png)
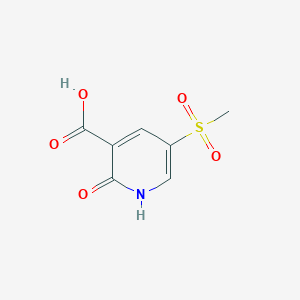
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/no-structure.png)
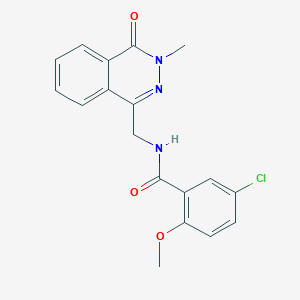
![N-(2,3-dimethylphenyl)-2-[[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2916590.png)
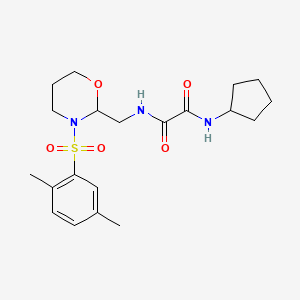
![N-[1-(aminomethyl)cyclopentyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine dihydrochloride](/img/structure/B2916592.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]pentanamide](/img/structure/B2916593.png)
![6-Methyl-2-[(2-phenoxyethyl)thio]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B2916596.png)
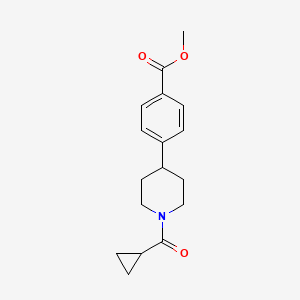
![Methyl (E)-4-[4-[(4-fluorophenyl)methyl]-4-hydroxypiperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2916602.png)


![2-Benzylsulfanyl-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2916607.png)